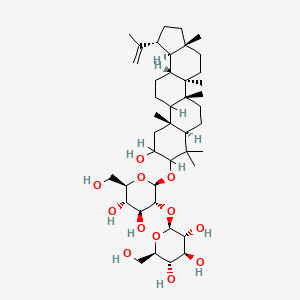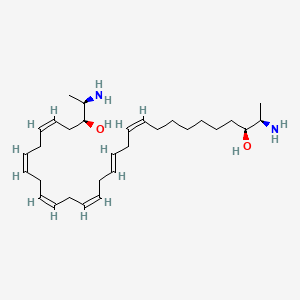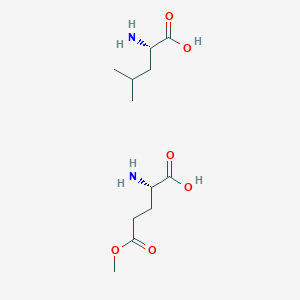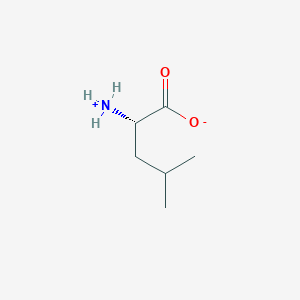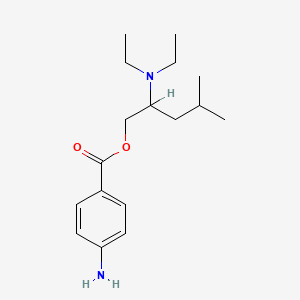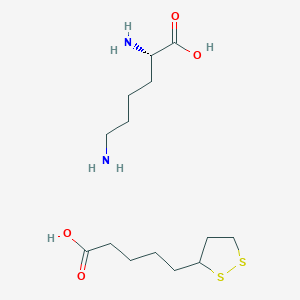
L-Lysine, mono-1,2-dithiolane-3-pentanoate
描述
该化合物主要因其作为脂酰胺酶底物的作用而闻名,脂酰胺酶是一种参与各种生化过程的酶 。L-赖氨酸对于蛋白质合成至关重要,而硫辛酸是一种有效的抗氧化剂,在能量代谢中发挥作用。
准备方法
合成路线和反应条件: L-赖氨酸硫辛酸的制备涉及 L-赖氨酸与硫辛酸的反应。一种方法包括将硫辛酸溶解在乙醇和乙酸乙酯的混合溶剂中,温度为 55-60°C。然后将乙醇中的 L-赖氨酸溶液逐滴加入,并将混合物反应数小时。 然后通过冷却溶液使产物结晶 .
工业生产方法: L-赖氨酸硫辛酸的工业生产通常涉及微生物发酵过程。L-赖氨酸是通过使用谷氨酸棒状杆菌菌株发酵甘蔗糖蜜生产的。 发酵过程经过优化,以实现高产率和高纯度的 L-赖氨酸,然后将其与硫辛酸反应生成 L-赖氨酸硫辛酸 .
化学反应分析
反应类型: L-赖氨酸硫辛酸会发生各种化学反应,包括亲核取代反应和氧化还原反应。 例如,它与乙酰亚胺乙酯在亲核取代反应中反应形成脒基衍生物 .
常见试剂和条件:
亲核取代: 乙酰亚胺乙酯在温和条件下用作试剂以形成脒基衍生物。
氧化还原: 硫辛酸是 L-赖氨酸硫辛酸的组成部分,由于其二硫键,可以发生氧化还原反应。
科学研究应用
L-赖氨酸硫辛酸在科学研究中具有广泛的应用:
生物学: L-赖氨酸硫辛酸因其在细胞代谢中的作用及其抗氧化特性而受到研究。
医学: 由于其抗氧化特性,它在治疗糖尿病性神经病变等疾病方面具有潜在的治疗应用.
工业: L-赖氨酸硫辛酸用于生产膳食补充剂和药物.
作用机制
L-赖氨酸硫辛酸的作用机制涉及其与脂酰胺酶的相互作用,脂酰胺酶催化该化合物的水解。硫辛酸是 L-赖氨酸硫辛酸的组成部分,通过清除自由基和减少氧化应激起抗氧化剂的作用。 该化合物还影响各种代谢途径,包括参与能量产生和蛋白质合成的途径 .
类似化合物:
- DL-赖氨酸二盐酸盐
- 赖氨酸一水合物
- 赖氨酸乳清酸盐
- L-赖氨酸(S)-马来酸盐
- D-赖氨酸一盐酸盐
- L-赖氨酸,亚硫酸盐(2:1)
比较: L-赖氨酸硫辛酸由于其结合了 L-赖氨酸和硫辛酸而独一无二,这赋予了其氨基酸和抗氧化特性。与其他赖氨酸衍生物不同,L-赖氨酸硫辛酸可以作为脂酰胺酶的底物,使其在酶学研究中具有价值。 此外,硫辛酸的抗氧化特性使 L-赖氨酸硫辛酸在医疗应用中,特别是在涉及氧化应激的疾病中,具有益处 .
相似化合物的比较
- DL-Lysine dihydrochloride
- Lysine monohydrate
- Lysine Orotate
- L-Lysine (S)-maleate
- D-Lysine monohydrochloride
- L-Lysine, sulfite (2:1)
Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .
属性
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943159 | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-53-8 | |
| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


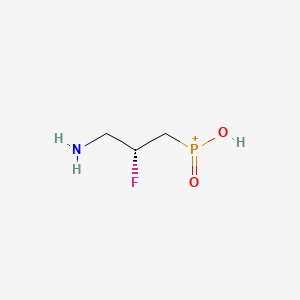
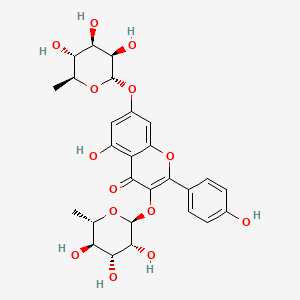
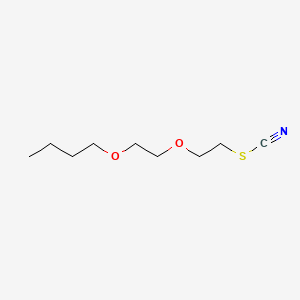

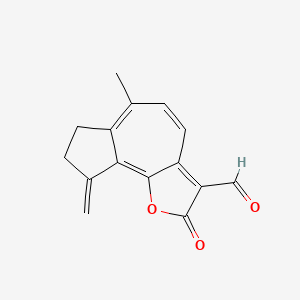
![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)
![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)
